

Application Note: Gas Chromatography Method for Procymidone Detection

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Procymidone

Cat. No.: B1679156

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Procymidone, a dicarboximide fungicide, is widely utilized in agriculture to protect crops from fungal diseases.[1] Its persistence in various food matrices necessitates sensitive and reliable analytical methods for monitoring its residue levels to ensure food safety and compliance with regulatory limits. Gas chromatography (GC) is a robust and widely adopted technique for the determination of **procymidone** residues. This application note details a comprehensive GC method coupled with various detectors for the quantification of **procymidone** in diverse sample types.

Principle of the Method

The method involves the extraction of **procymidone** from the sample matrix, followed by a cleanup step to remove interfering co-extractives. The purified extract is then injected into a gas chromatograph, where **procymidone** is separated from other components on a capillary column. Detection and quantification are achieved using a suitable detector, such as an Electron Capture Detector (ECD), Flame Ionization Detector (FID), or Mass Spectrometer (MS/MS).

Experimental Protocols

1. Sample Preparation

The choice of sample preparation procedure depends on the matrix. Below are protocols for different sample types.

a) Plant-Based Matrices (e.g., Green Onion, Garlic, Tea)

- Extraction:
 - Homogenize a representative sample (e.g., 10 g) of the material.
 - Add 20 mL of acetonitrile to the homogenized sample in a centrifuge tube.[\[2\]](#)[\[3\]](#)
 - Shake vigorously for 5-10 minutes.[\[4\]](#)
 - For tea samples, a mixture of petroleum ether and ethyl acetate (3:1, v/v) can also be used as the extraction solvent.[\[5\]](#)
 - Centrifuge the mixture at a suitable speed (e.g., 4000 rpm) for 5 minutes.
 - Collect the supernatant (acetonitrile or petroleum ether-ethyl acetate layer).
- Cleanup (Solid-Phase Extraction - SPE):
 - Condition a Florisil SPE cartridge by passing the appropriate solvent through it.[\[2\]](#)[\[5\]](#)
 - Load the collected supernatant onto the conditioned SPE cartridge.
 - Wash the cartridge with a small volume of a non-polar solvent to remove interferences.
 - Elute the **procymidone** using a suitable solvent or solvent mixture (e.g., a mixture of toluene and acetonitrile).[\[2\]](#)
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane or ethyl acetate) for GC analysis.

b) Liquid Matrices (e.g., Wine, Tea Infusions)

- Extraction (Solid-Phase Extraction - SPE):

- Condition a C18 SPE cartridge.[\[6\]](#)
- Pass a known volume of the liquid sample through the conditioned cartridge.
- Wash the cartridge to remove interfering substances.
- Elute the **procymidone** with a suitable solvent (e.g., ethyl acetate).
- Proceed with the evaporation and reconstitution steps as described above.

2. Gas Chromatography (GC) Conditions

The following tables summarize typical GC conditions for **procymidone** analysis using different detectors.

a) GC-ECD/FID Conditions

Parameter	Value	Reference
Gas Chromatograph	Shimadzu GC-5A or equivalent	[4]
Column	5% silicone XE-60/Chromosorb W	[4]
Injector Temperature	250°C	[4]
Detector Temperature	250°C (FID) / 300°C (ECD)	[4] [5]
Oven Temperature Program	Isothermal at 200°C	[4]
Carrier Gas	Nitrogen at 50 mL/min	[4]
Injection Volume	1 µL	[4]

b) GC-MS/MS Conditions

Parameter	Value	Reference
Gas Chromatograph	Agilent 7890 GC or equivalent	[2]
Mass Spectrometer	Agilent 7000C Triple Quadrupole MS	[2]
Column	DB-1701 (30 m × 0.25 mm i.d. × 0.25 µm film thickness)	[2]
Injector Temperature	280°C (Splitless mode)	[2]
Ion Source Temperature	300°C	[2]
Quadrupole Temperature	150°C	[2]
Oven Temperature Program	Initial 150°C, ramp to 255°C at 6°C/min, hold 1 min, then to 270°C at 25°C/min, hold 1 min	[2]
Carrier Gas	Helium at 1 mL/min	[2]
Injection Volume	2 µL	[2]
Precursor Ion (m/z)	282.7	[2]
Product Ions (m/z)	95.9 (quantifier), 254.8 (qualifier)	[2]

Data Presentation

The following tables summarize the quantitative data from various studies on **procymidone** analysis.

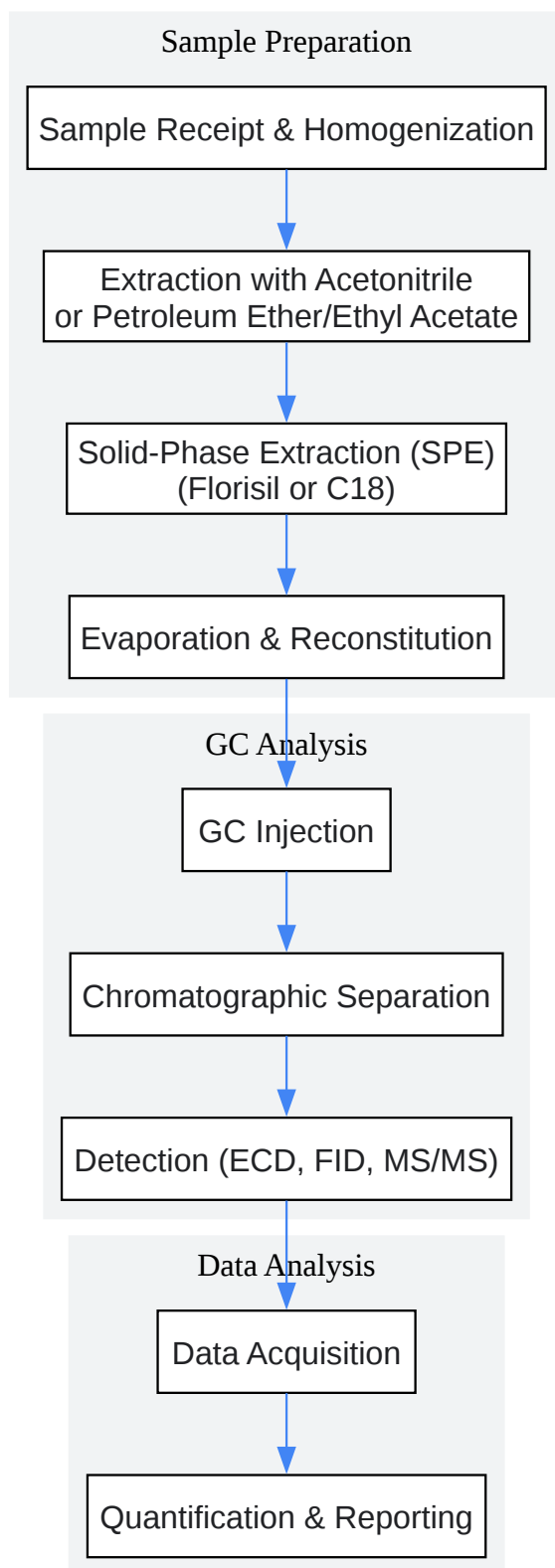
Table 1: Method Validation Parameters for **Procymidone** Analysis

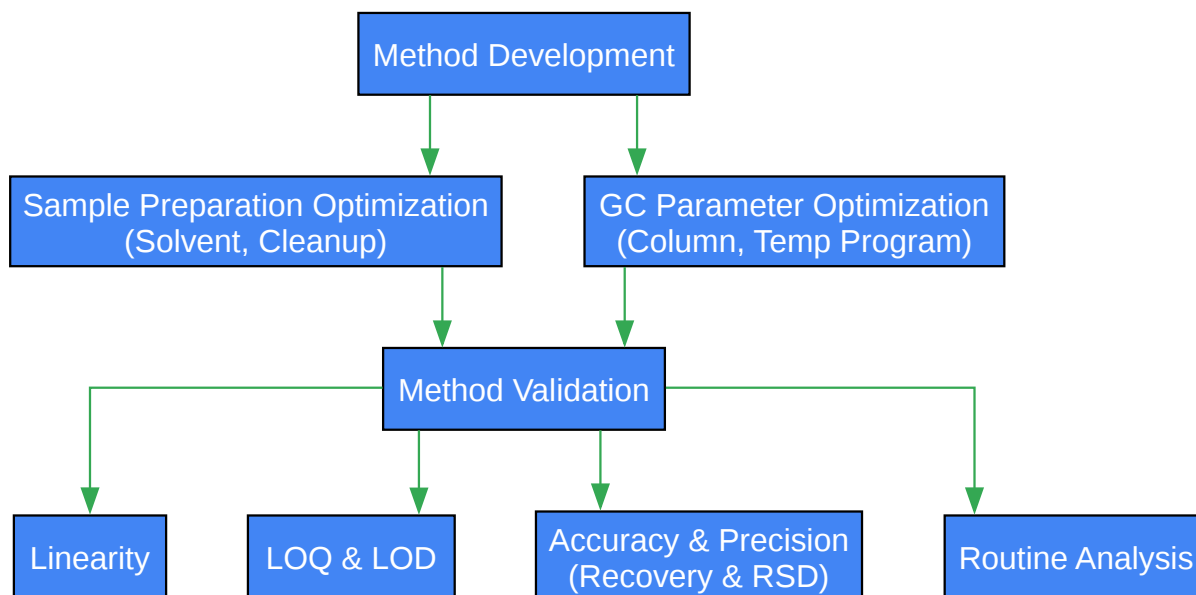
Matrix	Detector	Linearity Range (mg/L)	LOQ (mg/kg)	Reference
Tea Solution	GC-ECD	0.01 - 0.2	0.025	[5]
Green Onion, Garlic	GC-MS/MS	0.010 - 2.5	0.020	[2]
Wine	GC-MS	1 - 50 (ppm)	0.006 (ppb)	[6]
Ginseng	GC-ECD/MS	-	0.1	[7]

Table 2: Recovery Studies of **Procymidone** in Different Matrices

Matrix	Spiked Levels (mg/kg)	Average Recovery (%)	RSD (%)	Reference
Green Tea & Black Tea	0.05, 0.1, 0.5	85.63 - 105.80	1.29 - 4.97	[5][8]
Green Onion	0.020, 0.050, 0.50, 5.0, 10	92 - 104	3.3 - 5.8	[2]
Garlic	0.020, 0.50, 5.0	86 - 98	0.92 - 13	[2]
Wine	-	94.7 ± 5.7	-	[6]
Ginseng	0.1, 1.0	86 - 92	-	[7]

Mandatory Visualization





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